molecular formula C11H15NO2S B1445373 N-BOC-2-Mercaptoaniline CAS No. 878498-56-7

N-BOC-2-Mercaptoaniline

Cat. No. B1445373
M. Wt: 225.31 g/mol
InChI Key: VYRPKHOYQLUMLP-UHFFFAOYSA-N
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Description

N-BOC-2-Mercaptoaniline is a chemical compound with the IUPAC name tert-butyl (2-mercaptophenyl)carbamate . It has a molecular weight of 225.31 . The compound is used in various chemical reactions, particularly as a protecting group for amines .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, including N-BOC-2-Mercaptoaniline, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The InChI code for N-BOC-2-Mercaptoaniline is 1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

N-BOC-2-Mercaptoaniline is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection process, a common reaction in pharmaceutical research and development . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

N-BOC-2-Mercaptoaniline has a molecular weight of 225.31 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

  • Peptide Synthesis and Modifications :

    • Crich and Banerjee (2007) demonstrated the use of N-BOC amino acid, specifically erythro-N-Boc-β-mercapto-l-phenylalanine, for native chemical ligation at phenylalanine. This approach was applied to the synthesis of complex peptides, highlighting the utility of N-BOC in peptide engineering (Crich & Banerjee, 2007).
    • Adeva et al. (1995) developed a Boc solid-phase synthesis derivative for creating a large cyclic disulfide peptide, showcasing N-BOC's role in facilitating peptide modifications (Adeva, Camarero, Giralt, & Andreu, 1995).
    • Wojciechowski and Hudson (2008) discussed the synthesis of peptide nucleic acid monomers using N-BOC protected nucleobase moieties, emphasizing N-BOC's significance in nucleic acid chemistry (Wojciechowski & Hudson, 2008).
  • Photocatalysis and Environmental Applications :

    • Dong et al. (2012) reported the synthesis of N-doped (BiO)2CO3 hierarchical microspheres (N-BOC), highlighting their application in visible light-driven photocatalysis for environmental pollution control (Dong, Sun, Fu, Ho, Lee, & Wu, 2012).
    • In a similar study, Dong et al. (2013) synthesized N-BOC for efficient photocatalytic removal of nitrogen oxide in air, further demonstrating the environmental applications of N-BOC in air purification (Dong, Liu, Ho, Fu, & Wu, 2013).
  • Catalysis and Chemical Synthesis :

    • Kim and Qian (1993) utilized N-BOC in an improved method for preparing guanidines, showing its role in efficient synthesis of chemically protected compounds (Kim & Qian, 1993).
    • Heydari et al. (2007) described the use of N-BOC in the N-tert-butoxycarbonylation of amines, illustrating its effectiveness in the catalytic process and its environmental benignity (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Safety And Hazards

For safety information and potential hazards associated with N-BOC-2-Mercaptoaniline, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Recent research has focused on developing more efficient and sustainable methods for N-Boc deprotection, including the use of deep eutectic solvents . These methods aim to make Boc removal more practical and environmentally friendly .

properties

IUPAC Name

tert-butyl N-(2-sulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRPKHOYQLUMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-2-Mercaptoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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